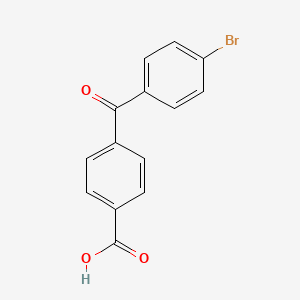

4-(4-bromobenzoyl)benzoic Acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H9BrO3 |

|---|---|

Molecular Weight |

305.12 g/mol |

IUPAC Name |

4-(4-bromobenzoyl)benzoic acid |

InChI |

InChI=1S/C14H9BrO3/c15-12-7-5-10(6-8-12)13(16)9-1-3-11(4-2-9)14(17)18/h1-8H,(H,17,18) |

InChI Key |

CEXBCYLBJZXNNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Bromobenzoyl Benzoic Acid

Direct Synthetic Pathways for 4-(4-bromobenzoyl)benzoic Acid

Direct pathways aim to construct the core structure of this compound in a minimal number of steps, primarily relying on classical and powerful bond-forming reactions.

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and represents a primary method for producing the benzoylbenzoic acid scaffold. sigmaaldrich.commasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). sigmaaldrich.comlibretexts.org The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. masterorganicchemistry.comlibretexts.org

For the synthesis of this compound, two principal Friedel-Crafts strategies can be envisioned:

Acylation of Bromobenzene (B47551): This route involves the reaction of bromobenzene with a derivative of terephthalic acid, such as terephthalic anhydride or terephthaloyl chloride. The challenge in this approach lies in controlling the regioselectivity, as acylation can potentially occur at the ortho or para position relative to the bromine atom.

Acylation with 4-Bromobenzoyl Chloride: A more common and controlled approach involves the acylation of a suitable benzene (B151609) derivative with 4-bromobenzoyl chloride. For instance, reacting toluene (B28343) with 4-bromobenzoyl chloride yields 4-methyl-4'-bromobenzophenone, a direct precursor that can be subsequently oxidized to the target compound. askthenerd.com

The success of Friedel-Crafts acylation is contingent upon several factors, including the purity of reagents, the molar ratio of reactants and catalyst, and strict anhydrous conditions to prevent hydrolysis of the acyl chloride and deactivation of the catalyst.

Table 1: Overview of Friedel-Crafts Acylation Strategies

| Route | Aromatic Substrate | Acylating Agent | Catalyst | Key Intermediate |

|---|---|---|---|---|

| A | Bromobenzene | Succinic Anhydride | AlCl₃ | 3-(4-Bromobenzoyl)propanoic acid orgsyn.org |

| B | Benzene | 4-Bromobenzoyl Chloride | AlCl₃ | 4-Bromobenzophenone scribd.comresearchgate.net |

This table presents analogous and precursor-forming Friedel-Crafts reactions that illustrate the strategic principles.

Carboxylation of Halogenated Benzophenone (B1666685) Precursors

This strategy involves introducing the carboxylic acid functionality onto a pre-formed halogenated benzophenone skeleton. The most direct precursor for this method is 4-bromo-4'-methylbenzophenone. The synthesis of this precursor is itself a classic Friedel-Crafts reaction between toluene and 4-bromobenzoyl chloride.

Once the precursor is obtained, the methyl group is oxidized to a carboxylic acid group. This transformation is a robust and widely used method in organic synthesis for preparing aromatic carboxylic acids. askthenerd.com Common oxidizing agents for this purpose include:

Potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution, followed by acidification.

Chromic acid (generated in situ from sodium dichromate and sulfuric acid).

Catalytic oxidation using air or pure oxygen in the presence of transition metal catalysts, such as cobalt or manganese salts, which is often preferred for industrial-scale production due to its economic and environmental advantages. google.com

An alternative, though less common, pathway could involve the carboxylation of a Grignard reagent derived from a dihalogenated precursor, such as 4-bromo-4'-chlorobenzophenone. However, the selective formation of the Grignard reagent at the chlorine-bearing position without affecting the bromo-substituent can be challenging.

Approaches via Precursors and Functional Group Interconversions

Indirect routes offer flexibility by building the molecule in stages, allowing for the purification of intermediates and the use of a wider range of starting materials. These methods rely on the strategic conversion of functional groups to arrive at the final product.

Synthesis from 4-Bromobenzoic Acid Derivatives and Benzoyl Precursors

Starting with 4-bromobenzoic acid provides a direct way to ensure the correct placement of both the bromo and carboxyl groups on one of the aromatic rings. The key step is then the attachment of the benzoyl moiety at the para position of the benzoic acid.

A prominent method involves the activation of 4-bromobenzoic acid. For example, it can be converted into its more reactive acid chloride, 4-bromobenzoyl chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activated derivative can then be used in a Friedel-Crafts acylation reaction with benzene to produce 4-bromobenzophenone. This intermediate, however, would still require a subsequent carboxylation step on the unsubstituted phenyl ring.

A more advanced approach involves activating the carboxylic acid with a coupling reagent to facilitate reaction with a suitable precursor. Studies have shown that 4-bromobenzoic acid can be reacted with N,N'-dicyclohexylcarbodiimide (DCC) to form an activated intermediate. nih.govacs.orgresearchgate.net This intermediate can then undergo further reactions, such as Suzuki cross-coupling with various arylboronic acids, demonstrating a versatile method for creating complex benzoyl derivatives from a 4-bromobenzoic acid starting point. nih.govresearchgate.net

Multi-Component Reactions Towards the Benzoylbenzoic Acid Scaffold

Multi-component reactions (MCRs) are advanced synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. organic-chemistry.org This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity.

While a specific, established multi-component reaction for the one-pot synthesis of this compound is not prominently documented, the principles of MCRs suggest potential pathways. Such a reaction could theoretically be designed to assemble the benzoylbenzoic acid core from simpler building blocks. For example, research into the synthesis of complex heterocyclic compounds has demonstrated the use of derivatives of 4-bromobenzoic acid in multi-component sequences. mdpi.com A consecutive four-component reaction involving diosgenin, oxalyl chloride, an alkyne, and the hydrazide of 4-bromobenzoic acid has been reported to build complex steroidal structures, showcasing the utility of bromobenzoyl moieties in MCRs. mdpi.com

The development of an MCR for this compound would represent a significant advancement in synthetic efficiency, potentially involving the catalyzed condensation of a brominated aromatic species, a dicarbonyl equivalent, and a suitable benzene derivative.

Optimization of Reaction Conditions and Yields in Synthetic Routes

The efficiency of synthesizing this compound is highly dependent on the careful control and optimization of various reaction parameters. These include the choice of catalyst, the solvent system, and the physical conditions under which the reaction is performed.

Catalytic Systems in Synthesis

The choice of catalyst is paramount in Friedel-Crafts acylation for the synthesis of this compound and related diaryl ketones. researchgate.net Lewis acids are the most common catalysts, with aluminum chloride (AlCl₃) being a frequently used option. masterorganicchemistry.com The Lewis acid activates the acylating agent, making it more electrophilic and facilitating the attack by the aromatic ring. masterorganicchemistry.com

However, traditional Lewis acids like AlCl₃ can have drawbacks, including the need for stoichiometric amounts and difficulties in handling and disposal. acs.org This has led to research into alternative and more efficient catalytic systems. For instance, palladium-based catalysts have shown promise in cross-coupling reactions to form diaryl ketones, offering a different pathway that can avoid some of the limitations of classical Friedel-Crafts acylation. organic-chemistry.org One study reported the use of a novel air- and moisture-stable Pd(II) complex, [DBNT][PdCl₄], for the cross-coupling of aryl boronic acids with acyl chlorides at room temperature, achieving excellent yields. organic-chemistry.org The optimization of catalyst loading is also a critical factor; for example, in a Suzuki-Miyaura reaction, increasing the catalyst loading of a heterogeneous Pd-catalyst from 0.025 mol% to higher concentrations significantly increased the reaction yield. nih.gov

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer advantages in terms of separation and reusability. researchgate.net Phosphotungstic acid encapsulated in a flexible nanoporous material has been explored as an efficient catalyst for Friedel-Crafts reactions under ultrasonic irradiation, demonstrating good reusability. acs.org

The following table summarizes various catalytic systems used in the synthesis of related benzophenone derivatives:

| Catalyst System | Reaction Type | Key Findings | Reference |

| Aluminum Chloride (AlCl₃) | Friedel-Crafts Acylation | Standard Lewis acid catalyst for acylating aromatic compounds. masterorganicchemistry.com | masterorganicchemistry.com |

| [DBNT][PdCl₄] | Palladium-catalyzed cross-coupling | Efficient for diaryl ketone synthesis at room temperature under phosphine-free conditions. organic-chemistry.org | organic-chemistry.org |

| Heterogeneous Pd-catalyst on silica (B1680970) gel | Suzuki-Miyaura Reaction | Yield increased with higher catalyst loading. nih.gov | nih.gov |

| Phosphotungstic acid@MIL-53 (Fe) | Friedel-Crafts Acylation | Efficient under ultrasonic irradiation and reusable. acs.org | acs.org |

| Iridium complexes | Reductive Lactonization | Effective for the synthesis of phthalides from ortho-acylbenzoic acids. rsc.org | rsc.org |

Solvent Effects on Reaction Efficiency

Studies have shown that chlorinated solvents like dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) are often effective for Friedel-Crafts reactions. nih.govacs.orgnih.gov For instance, the synthesis of 1-(4-bromobenzoyl)-1,3-dicyclohexylurea, a derivative of 4-bromobenzoic acid, was successfully carried out in dichloromethane. acs.orgnih.gov In a study on Lewis acid-promoted Friedel-Crafts reactions, 1,2-dichloroethane was found to be a superior solvent compared to other less polar or chlorinated solvents. nih.gov

In palladium-catalyzed cross-coupling reactions, the choice of solvent is also crucial. A study on the synthesis of diaryl ketones identified chloroform (B151607) (CHCl₃) as the ideal solvent when using the [DBNT][PdCl₄] catalyst. organic-chemistry.org The effect of the solvent on catalyst poisoning has also been investigated in Suzuki-Miyaura reactions, highlighting the complexity of solvent-catalyst interactions. nih.gov In some cases, solvent-free, or "neat," reactions can be advantageous, as they can reduce side reactions and simplify the purification process.

The impact of different solvents on reaction yields is illustrated in the table below:

| Solvent | Reaction Type | Observation | Reference |

| Dichloromethane (DCM) | Friedel-Crafts Acylation / Amide Coupling | Commonly used and effective for these reactions. acs.orgnih.gov | acs.orgnih.gov |

| 1,2-Dichloroethane | Lewis Acid-Promoted Friedel-Crafts | Found to be a superior solvent in a specific study. nih.gov | nih.gov |

| Chloroform (CHCl₃) | Palladium-catalyzed cross-coupling | Identified as the ideal solvent with a specific Pd(II) catalyst. organic-chemistry.org | organic-chemistry.org |

| Toluene | Suzuki-Miyaura Reaction | Used in the presence of a heterogeneous Pd-catalyst. nih.gov | nih.gov |

| Dioxane | Suzuki-Miyaura Reaction | Used as a solvent in the synthesis of 1-(4-arylbenzoyl)-1,3-dicyclohexylurea derivatives. acs.orgresearchgate.net | acs.orgresearchgate.net |

| Acetonitrile | Friedel-Crafts Alkylation | Tolerated in certain Friedel-Crafts reactions. nih.gov | nih.gov |

| No Solvent (Neat) | Reaction of 4-bromobenzoic acid with thionyl chloride | Can reduce side reactions and simplify purification. |

Temperature and Pressure Influence on Product Formation

Temperature and pressure are critical physical parameters that can significantly affect the rate, selectivity, and yield of the synthesis of this compound. In many synthetic procedures, reactions are carried out at elevated temperatures to overcome activation energy barriers and increase the reaction rate. For example, the synthesis of 2-(4-bromobenzoyl)benzoic acid, a related compound, involves stirring the reaction mixture at 90°C. nih.gov Similarly, a Friedel-Crafts acylation to produce a precursor for this compound was conducted at 50°C overnight. acs.org

However, higher temperatures can also lead to the formation of unwanted byproducts, necessitating careful optimization. In some cases, reactions are performed at room temperature or even lower temperatures to enhance selectivity. organic-chemistry.org For instance, the synthesis of 1-(4-bromobenzoyl)-1,3-dicyclohexylurea proceeded at ambient temperature. acs.orgnih.gov

While atmospheric pressure is common for many of these syntheses, variations in pressure can be employed. For example, the removal of excess solvent or volatile byproducts is often achieved under reduced pressure. High-pressure conditions are less commonly reported for the direct synthesis of this specific compound but can be a factor in related industrial processes.

The influence of temperature on various synthetic steps is detailed in the table below:

| Temperature | Reaction Step/Type | Purpose | Reference |

| 90 °C | Synthesis of 2-(4-bromobenzoyl)benzoic acid | To drive the reaction to completion. | nih.gov |

| 80 °C | Suzuki-Miyaura cross-coupling | To facilitate the coupling reaction. acs.orgnih.govresearchgate.net | acs.orgnih.govresearchgate.net |

| 78-85 °C | Reaction with copper bromide | Reflux conditions for a specific synthetic step. patsnap.com | patsnap.com |

| 50 °C | Friedel-Crafts Acylation | To promote the reaction between phthalic anhydride and bromobenzene. acs.org | acs.org |

| Ambient Temperature | Synthesis of 1-(4-bromobenzoyl)-1,3-dicyclohexylurea | To achieve the desired product with good yield. acs.orgnih.gov | acs.orgnih.gov |

| 0-5 °C | Crystallization | To induce crystallization and purify the product. patsnap.com | patsnap.com |

Reactivity and Advanced Chemical Transformations of 4 4 Bromobenzoyl Benzoic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group in 4-(4-bromobenzoyl)benzoic acid is a primary site for various chemical modifications, including esterification, amidation, and reduction.

Esterification Reactions for Derivatization

Esterification of this compound can be achieved by reacting it with various alcohols in the presence of an acid catalyst. This reaction is a common strategy for producing ester derivatives with modified physicochemical properties. For instance, the reaction with methanol (B129727) or ethanol (B145695) in the presence of a catalyst like N-bromosuccinimide (NBS) can yield the corresponding methyl or ethyl esters. nih.gov The general conditions for such reactions often involve heating the mixture to facilitate the conversion.

| Alcohol | Catalyst | Reaction Conditions | Product | Yield (%) |

| Methanol | N-bromosuccinimide (NBS) | 70 °C, 20 h | Methyl 4-(4-bromobenzoyl)benzoate | ~90% |

| Ethanol | Tin(II) compounds | 180-230 °C | Ethyl 4-(4-bromobenzoyl)benzoate | High |

Table 1: Examples of Esterification Reactions of this compound nih.gov

Amidation and Peptide Coupling Analogues

The carboxylic acid functionality readily undergoes amidation reactions with primary and secondary amines to form the corresponding amides. These reactions can be facilitated by coupling agents commonly used in peptide synthesis. Reagents such as benzotriazol-1-ol in the presence of a base like 4-methyl-morpholine can be employed for chemoselective amidation. chemicalbook.com This method allows for the formation of an amide bond under relatively mild conditions.

For example, the reaction of this compound with various anilines can be achieved in good yields. The use of a catalyst system like CoFe2O4@SiO2-DASA under solvent-free conditions by heating has also been reported for the synthesis of N-substituted benzamides. chemicalbook.com

| Amine | Coupling Reagent/Catalyst | Reaction Conditions | Product | Yield (%) |

| 4-Chloroaniline | Benzotriazol-1-ol, 4-methyl-morpholine | Water, 40 °C, 20 h | 4-bromo-N-(4-chlorophenyl)benzamide | 95% |

| 4-Methylbenzylamine | CoFe2O4@SiO2-DASA | 80 °C, Solvent-free | 4-bromo-N-(4-methylbenzyl)benzamide | High |

Table 2: Examples of Amidation Reactions of this compound chemicalbook.comchemicalbook.com

Reduction of the Carboxylic Acid Group to Aldehydes and Alcohols

The carboxylic acid group of this compound can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce carboxylic acids directly, but its reactivity can be enhanced with additives. For instance, a combination of sodium borohydride and bromine (NaBH4–Br2) has been shown to effectively reduce benzoic acids to their corresponding alcohols. sci-hub.seccspublishing.org.cnresearchgate.net The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at reflux temperature.

Reactions at the Ketone (Benzoyl) Moiety

The ketone group in the benzoyl moiety offers another site for chemical modification, primarily through reduction and condensation reactions.

Carbonyl Reductions to Secondary Alcohols

Selective reduction of the ketone carbonyl group to a secondary alcohol in the presence of the carboxylic acid can be challenging. However, certain reducing agents and conditions can favor the reduction of ketones over carboxylic acids. Sodium borohydride (NaBH4) is a milder reducing agent than LiAlH4 and is often used for the selective reduction of ketones and aldehydes. ucalgary.ca The selectivity of NaBH4 can be influenced by the reaction conditions, such as solvent and temperature. For the selective reduction of a ketone in the presence of a carboxylic acid, protecting the carboxylic acid group as an ester prior to reduction might be a necessary strategy.

Formation of Oxime and Hydrazone Derivatives

The ketone functionality of this compound can react with hydroxylamine (B1172632) to form an oxime, or with hydrazine (B178648) and its derivatives to form hydrazones. These reactions are classic condensation reactions of carbonyl compounds. For instance, a similar compound, 2-(4'-chlorobenzoyl)benzoic acid, has been shown to react with hydroxylamine hydrochloride in the presence of a base to yield a cyclic oxime derivative (a benzoxazine). google.com This suggests that this compound would likely undergo a similar transformation to form the corresponding oxime.

Similarly, the reaction with hydrazine or substituted hydrazines would lead to the formation of hydrazone derivatives. These reactions are typically carried out by heating the carbonyl compound with the hydrazine derivative in a suitable solvent, often with acid or base catalysis.

| Reagent | Product Type |

| Hydroxylamine Hydrochloride | Oxime |

| Hydrazine Hydrate | Hydrazone |

Table 3: Potential Derivatives from the Ketone Moiety of this compound

Nucleophilic Addition to the Carbonyl Group

The ketone carbonyl group in this compound is a key site for nucleophilic attack. As a diaryl ketone, its reactivity is influenced by the electronic effects of the two connected aromatic rings. The carbonyl carbon possesses a partial positive charge due to the electronegativity of the oxygen atom, making it an electrophilic center susceptible to attack by nucleophiles. However, compared to aliphatic ketones, the reactivity of diaryl ketones like the one in the title compound is generally attenuated. This reduced reactivity stems from the resonance stabilization provided by the two phenyl rings, which delocalize the positive charge on the carbonyl carbon, making it less electrophilic. quora.com

Common nucleophiles that can add to the carbonyl group include organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi), as well as hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). bham.ac.uk The addition of these strong, irreversible nucleophiles leads to the formation of tertiary alcohols. Weaker, reversible nucleophiles like water and cyanide can also add, with the position of the equilibrium depending on the relative stability of the reactants and products. bham.ac.uk The rate of addition for weaker nucleophiles can often be enhanced by acid or base catalysis, which increases the electrophilicity of the carbonyl carbon or the nucleophilicity of the attacking species, respectively. bham.ac.uk

Transformations Involving the Aromatic Bromine Substituent

The bromine atom on one of the phenyl rings of this compound is a versatile functional group that enables a wide array of synthetic transformations, most notably through the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, and the aryl bromide moiety of this compound serves as an excellent electrophilic partner in these transformations. researchgate.netnih.gov These reactions generally proceed via a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. libretexts.org

The Suzuki-Miyaura coupling reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. ycdehongchem.commdpi.com This reaction is widely used for the synthesis of biaryl compounds due to its mild conditions and high functional group tolerance. ycdehongchem.comnih.gov For instance, the coupling of 4-bromobenzoic acid, a closely related substrate, with various arylboronic acids has been shown to proceed in high yields. rsc.orgrsc.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| 4-bromobenzoic acid | phenylboronic acid | Ad-L-PdCl2⊂dmβ-CD | Na2CO3 | Water/Organic Mixture | 4-phenylbenzoic acid | >98 |

| 4-bromobenzoic acid | 4-methylphenyl boronic acid | Pd(OAc)2 | K2CO3 | Water | 4-(4-methylphenyl)benzoic acid | 95 |

| 4-bromobenzoic acid | 4-fluorophenyl boronic acid | Pd(OAc)2 | K2CO3 | Water | 4-(4-fluorophenyl)benzoic acid | 92 |

| 4-bromobenzoic acid | 4-methoxyphenyl boronic acid | Pd(OAc)2 | K2CO3 | Water | 4-(4-methoxyphenyl)benzoic acid | 99 |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is highly efficient for the synthesis of arylalkynes. ycdehongchem.comorganic-chemistry.org The carboxylic acid group in substrates like 4-bromobenzoic acid generally does not interfere with the reaction. ycdehongchem.com

The Heck reaction (also known as the Mizoroki-Heck reaction) involves the palladium-catalyzed reaction of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgbeilstein-journals.org This reaction is a valuable method for the vinylation of aryl halides. libretexts.orgorganic-chemistry.org The choice of catalyst, base, and reaction conditions can influence the yield and stereoselectivity of the product. nih.gov

Lithiation and Subsequent Electrophilic Quenching Reactions

The aromatic bromine atom can be exchanged with a lithium atom through a process known as lithium-halogen exchange, typically using an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This generates a potent aryllithium nucleophile. This highly reactive intermediate can then be "quenched" by reacting it with a variety of electrophiles to introduce a wide range of functional groups onto the aromatic ring. Examples of electrophiles include aldehydes, ketones, esters, carbon dioxide (leading to a carboxylic acid), and alkyl halides. This two-step sequence provides a powerful method for the elaboration of the aromatic ring.

Nucleophilic Aromatic Substitution with Activated Substrates

Generally, aryl halides are unreactive towards nucleophilic aromatic substitution (SNAr). wikipedia.org However, this type of reaction can occur if the aromatic ring is sufficiently activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (in this case, the bromine atom). masterorganicchemistry.comchemistrysteps.comlibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org In this compound, the benzoyl group is a moderately deactivating, electron-withdrawing group. For an efficient SNAr reaction to occur on the bromine-substituted ring, the presence of additional, more potent electron-withdrawing groups, such as nitro groups, at the positions ortho or para to the bromine would likely be required. wikipedia.orgyoutube.com

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Rings

Regioselectivity and Directing Effects of Substituents

The two phenyl rings of this compound are subject to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the substituents already present on the rings. wikipedia.orgstudymind.co.uk

On the phenyl ring bearing the carboxylic acid group, the benzoyl group acts as a substituent. The carbonyl of the benzoyl group is an electron-withdrawing and deactivating group. organicchemistrytutor.com On the other phenyl ring, which contains the bromine atom, the substituent is a benzoyl carboxylic acid group. Both the carboxylic acid group and the ketone carbonyl are electron-withdrawing groups. gauthmath.comdoubtnut.com

Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack by reducing its electron density, making the reaction slower compared to benzene (B151609). libretexts.orglibretexts.org Furthermore, they direct incoming electrophiles to the meta position. gauthmath.comlibretexts.orguomustansiriyah.edu.iq This is because the resonance structures of the carbocation intermediate (the sigma complex) formed during electrophilic attack show that the positive charge is destabilized at the ortho and para positions by the adjacent electron-withdrawing group. libretexts.orglkouniv.ac.in Attack at the meta position avoids this direct destabilization, making it the kinetically favored pathway. libretexts.orgtotal-synthesis.com

Nucleophilic aromatic substitution, as discussed in section 3.3.3, requires significant activation of the ring by strong electron-withdrawing groups. masterorganicchemistry.com In the absence of such activating groups ortho or para to a suitable leaving group, the phenyl rings of this compound are not expected to readily undergo nucleophilic aromatic substitution.

Halogenation and Nitration Studies

The reactivity of this compound in electrophilic aromatic substitution reactions, such as halogenation and nitration, is governed by the directing effects of the substituents on its two aromatic rings. The molecule contains a benzoic acid moiety (Ring A) and a 4-bromophenyl moiety (Ring B), linked by a ketone carbonyl group.

On Ring A, both the carboxylic acid group (-COOH) and the benzoyl group are electron-withdrawing and act as meta-directors. quora.com Consequently, electrophilic attack on this ring is directed to the positions meta to these groups (C3 and C5). On Ring B, the bromine atom is a deactivating but ortho, para-director, while the carbonyl bridge is a meta-director. The activating (directing) effect of the halogen typically overrides the deactivating meta-directing effect of the carbonyl group. Since the para position is occupied by the bromine atom, substitution is anticipated to occur at the positions ortho to the bromine (C2' and C6').

Nitration: The nitration of this compound is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile. libretexts.org Based on the directing group effects, two primary mononitrated products are expected. Substitution on Ring A yields 4-(4-bromobenzoyl)-3-nitrobenzoic acid, while substitution on Ring B results in 4-(2-bromo-5-nitrobenzoyl)benzoic acid or 4-(3-bromo-4-nitrobenzoyl)benzoic acid, though substitution ortho to the bulky bromine atom is more probable. The reaction conditions can be tuned to favor substitution on one ring over the other, although forcing conditions may lead to dinitration.

Halogenation: Halogenation, such as bromination, is carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). youtube.com The catalyst polarizes the bromine molecule, increasing its electrophilicity. Similar to nitration, the substitution pattern is dictated by the existing substituents. Bromination on Ring A would produce 3-bromo-4-(4-bromobenzoyl)benzoic acid. On Ring B, further bromination would yield 4-(2,4-dibromobenzoyl)benzoic acid. The carboxyl group deactivates the ring it is attached to, making electrophilic substitution slower than on benzene itself. youtube.com

| Reaction | Reagents | Ring of Substitution | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ring A (Benzoic Acid) | 4-(4-bromobenzoyl)-3-nitrobenzoic acid |

| Nitration | HNO₃, H₂SO₄ | Ring B (Bromophenyl) | 4-(2-bromo-5-nitrobenzoyl)benzoic acid |

| Bromination | Br₂, FeBr₃ | Ring A (Benzoic Acid) | 3-bromo-4-(4-bromobenzoyl)benzoic acid |

| Bromination | Br₂, FeBr₃ | Ring B (Bromophenyl) | 4-(2,4-dibromobenzoyl)benzoic acid |

Rearrangement Reactions and Cyclizations

The structure of this compound, featuring a diaryl ketone, allows for specific rearrangement and cyclization reactions, leading to the formation of novel molecular scaffolds.

Rearrangement Reactions: A notable rearrangement applicable to the ketone functionality in this compound is the Baeyer-Villiger oxidation. This reaction involves treating the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an ester. The mechanism involves the migration of one of the aryl groups to an adjacent oxygen atom. The migratory aptitude depends on the electronic nature of the substituents on the aryl rings. Generally, aryl groups with electron-donating substituents migrate preferentially. In this case, both rings contain electron-withdrawing groups. The relative migratory aptitude of the 4-carboxyphenyl group versus the 4-bromophenyl group will determine the product distribution, leading to one of two possible ester products.

Cyclization Reactions: Intramolecular cyclization of benzophenone (B1666685) derivatives under strong acidic conditions is a known method for synthesizing fluorenone structures. For this compound, treatment with a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid can induce an intramolecular electrophilic acylation. In this reaction, the protonated carbonyl group acts as an electrophile and attacks an ortho position on the adjacent aromatic ring. This acid-catalyzed cyclodehydration results in the formation of a planar, tricyclic fluorenone system. organic-chemistry.org Specifically, this would lead to the formation of a bromo-substituted fluorenone dicarboxylic acid derivative, a scaffold found in materials science and organic synthesis. scbt.com The synthesis of related fluorenone structures from biarylcarboxylic acids is a well-established synthetic strategy. researchgate.net

| Reaction Type | Typical Reagents/Conditions | Resulting Structure Class | Specific Potential Product |

|---|---|---|---|

| Baeyer-Villiger Oxidation | m-CPBA or other peroxy acids | Aryl Ester | 4-bromophenyl 4-carboxybenzoate (B1235519) or 4-carboxyphenyl 4-bromobenzoate |

| Intramolecular Acylation (Cyclization) | Conc. H₂SO₄ or Polyphosphoric Acid (PPA), heat | Fluorenone | 2-bromo-9-oxo-9H-fluorene-4,7-dicarboxylic acid |

Derivatization Strategies for Research Applications of 4 4 Bromobenzoyl Benzoic Acid

Synthesis of Specialized Esters for Analytical Purposes

The carboxylic acid moiety of 4-(4-bromobenzoyl)benzoic acid is a prime site for derivatization, particularly through esterification, to enhance its utility for analytical applications. The conversion of the polar carboxylic acid to a less polar ester group increases volatility, making the compound more amenable to analysis by gas chromatography (GC). Furthermore, the introduction of specific ester groups can facilitate detection and separation by high-performance liquid chromatography (HPLC).

A common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For instance, the synthesis of the methyl ester, methyl 4-(4-bromobenzoyl)benzoate, can be achieved by reacting this compound with methanol (B129727) under acidic conditions. While specific analytical protocols for this compound esters are not extensively detailed in the literature, the derivatization of analogous compounds like chlorobenzoic acids to their p-bromophenacyl esters is a well-established technique to facilitate their separation and identification by thin-layer chromatography researchgate.net. This suggests that similar derivatization of this compound could be employed for its analysis in complex matrices.

| Reactant | Reagent | Product | Application |

| This compound | Methanol, H₂SO₄ | Methyl 4-(4-bromobenzoyl)benzoate | GC analysis, Intermediate for further synthesis |

| This compound | Ethanol (B145695), H₂SO₄ | Ethyl 4-(4-bromobenzoyl)benzoate | GC analysis, Intermediate |

Formation of N-Acylurea Derivatives Incorporating the 4-Bromobenzoyl Moiety

The reaction of carboxylic acids with carbodiimides is a robust method for the formation of N-acylurea derivatives. This strategy has been successfully applied to p-bromobenzoic acid, a structurally related compound, to yield N-(4-bromobenzoyl)-N,N'-dicyclohexylurea chemicalbook.comscispace.com. The synthesis involves the reaction of p-bromobenzoic acid with N,N'-dicyclohexylcarbodiimide (DCC) chemicalbook.comscispace.comacs.org. The reaction proceeds through an O-acylisourea intermediate, which then undergoes an intramolecular rearrangement to form the stable N-acylurea chemicalbook.com.

This reaction can be extended to this compound, where the carboxylic acid group would react with DCC in a similar fashion. The resulting N-acylurea derivative incorporates the entire 4-(4-bromobenzoyl)benzoyl moiety. These derivatives are often stable, crystalline solids, which can be useful for characterization and as intermediates in further synthetic transformations acs.orgchemicalbook.com. The synthesis is typically carried out in a solvent like dichloromethane (B109758), and a catalyst such as 4-(dimethylamino)pyridine (DMAP) can be added to enhance the reaction rate acs.org.

Table of Synthesized N-Acylurea Derivatives

| Carboxylic Acid | Carbodiimide | Catalyst | Product | Yield |

|---|

Development of Schiff Base Derivatives

Direct synthesis of Schiff bases from this compound is not straightforward as it lacks a primary amine group. However, derivatization can be achieved by targeting the ketone carbonyl group. The reaction of ketones with primary amines under mildly acidic conditions yields imines, also known as Schiff bases mdpi.comquora.commdma.chsemanticscholar.orgwikipedia.org. In the case of this compound, the benzophenone (B1666685) ketone can react with a primary amine to form a ketimine derivative.

For example, benzophenone reacts with ammonia (B1221849) or primary amines to form benzophenone imines chemicalbook.commasterorganicchemistry.com. This reaction can be catalyzed by acids or reagents like tetrabutylammonium (B224687) fluoride (B91410) acs.org. By analogy, this compound could be reacted with a primary amine, such as aniline (B41778) or an aliphatic amine, to form the corresponding Schiff base derivative at the ketone position, while leaving the carboxylic acid group intact or protecting it beforehand. This approach allows for the introduction of a C=N bond, which can be a key linkage in various biologically active molecules and coordination complexes.

Incorporation into Polymeric and Supramolecular Structures

The bifunctional nature of this compound, possessing a carboxylic acid and a rigid benzophenone core, makes it an attractive building block for the construction of polymers and supramolecular assemblies.

Polymeric Structures: The carboxylic acid group allows for its incorporation into polyesters and polyamides through condensation polymerization ijcrt.org. For instance, polyamides can be synthesized by reacting the dicarboxylic acid with a diamine scispace.com. By converting this compound to its corresponding diacid derivative (e.g., by functionalizing the bromo-phenyl ring), it can be used as a monomer in polycondensation reactions. The resulting polymers would feature the rigid and bulky 4-bromobenzoylbenzoyl moiety in their backbone, potentially imparting high thermal stability and specific mechanical properties.

Synthesis of Sulfur-Containing Derivatives (e.g., Thiourea (B124793) Derivatives)

Thiourea derivatives of carboxylic acids are a class of compounds with a wide range of biological activities and applications in coordination chemistry. A common synthetic route to N-benzoylthioureas involves the reaction of a benzoyl chloride with an alkali metal thiocyanate (B1210189) to form a benzoyl isothiocyanate intermediate. This intermediate is then reacted with a primary or secondary amine to yield the desired thiourea derivative google.com.

This methodology can be readily applied to this compound. The first step would be the conversion of the carboxylic acid to its more reactive acid chloride, 4-(4-bromobenzoyl)benzoyl chloride, using a chlorinating agent like thionyl chloride. The subsequent reaction with potassium thiocyanate would generate the corresponding isothiocyanate. Finally, treatment with various amines or amino acids would lead to a library of thiourea derivatives incorporating the 4-bromobenzoylbenzoyl scaffold masterorganicchemistry.com. Another approach involves the reaction of a benzohydrazide (B10538) with an isothiocyanate. For example, 4-bromobenzoic acid hydrazide reacts with isothiocyanates to form thiosemicarbazides, which are a type of thiourea derivative.

Fusion with Heterocyclic Systems (e.g., Benzoxazinones, Pyrazoles)

The structural framework of this compound can be used as a precursor for the synthesis of various heterocyclic systems, which are of great interest in medicinal chemistry and materials science.

Benzoxazinones: Benzoxazinones are an important class of heterocyclic compounds. One common synthetic route involves the cyclization of an N-acyl anthranilic acid. For example, 2-(4-bromophenyl)-7-nitro-4H-benzo[d] acs.orgmasterorganicchemistry.comoxazin-4-one has been synthesized from 4-nitroanthranilic acid and 4-bromobenzoyl chloride. By analogy, this compound could be first converted to its acid chloride and then reacted with an anthranilic acid derivative to form an N-acyl intermediate, which can then be cyclized to the corresponding benzoxazinone.

Pyrazoles: Pyrazole (B372694) derivatives can be synthesized through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). A relevant synthetic strategy starts from a carboxylic acid, which is first converted to its hydrazide. For instance, 4-bromobenzohydrazide (B182510) can be prepared and subsequently used to synthesize various pyrazole derivatives. Following this logic, this compound can be converted to its hydrazide, 4-(4-bromobenzoyl)benzohydrazide. This hydrazide can then be reacted with a 1,3-diketone or a related precursor to form a pyrazole ring, thus fusing a heterocyclic system onto the 4-(4-bromobenzoyl)benzoyl backbone.

Despite a comprehensive search for academic and research data, specific experimental and computational characterization details for the compound This compound are not available in the public scientific literature accessed.

The search for spectroscopic data—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—as well as for theoretical studies involving Density Functional Theory (DFT) calculations for this particular molecule did not yield specific results.

Consequently, the requested article focusing solely on the spectroscopic and computational characterization of this compound, as per the provided outline, cannot be generated at this time due to the lack of available scientific data.

Spectroscopic and Computational Characterization in Academic Research

Quantum Chemical Calculations and Theoretical Studies

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps and charge distribution)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.

Computational studies on molecules with similar structures to 4-(4-bromobenzoyl)benzoic acid, such as 4-(carboxyamino)-benzoic acid, have been performed using DFT with the B3LYP/6-311G basis set. For this related compound, the calculated energy of the HOMO is -6.82 eV, and the LUMO energy is -1.82 eV. actascientific.com This results in a HOMO-LUMO energy gap of 5.0 eV, indicating a stable molecular structure. actascientific.com Another analogous compound, 4-bromo-3-(methoxymethoxy)benzoic acid, was found to have a calculated HOMO-LUMO energy gap of 4.46 eV. researchgate.net The charge distribution within these orbitals is also significant. Typically, for such aromatic compounds, the HOMO is localized over the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. This distribution dictates how the molecule will interact with other chemical species.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 4-(carboxyamino)-benzoic acid | -6.82 | -1.82 | 5.0 |

| 4-bromo-3-(methoxymethoxy)benzoic acid | Not specified | Not specified | 4.46 |

Molecular Electrostatic Potential (MESP) Surface Mapping

Molecular Electrostatic Potential (MESP) surface mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MESP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For aromatic carboxylic acids and their derivatives, the MESP surface typically shows negative potential around the oxygen atoms of the carboxyl and carbonyl groups, indicating these are the most likely sites for electrophilic interaction. mdpi.com Conversely, the hydrogen atom of the carboxyl group and the hydrogen atoms on the aromatic rings generally exhibit positive potential, marking them as sites for nucleophilic attack. mdpi.com The bromine atom in this compound would also influence the electrostatic potential distribution due to its electronegativity and size. MESP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a key role in the crystal packing and physical properties of the compound. mdpi.com

Reactivity Descriptors (e.g., Electrophilicity, Chemical Hardness/Softness)

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a more quantitative picture than FMO analysis alone. Key reactivity descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

These parameters are typically calculated using the following equations:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ2 / (2η)

For the related compound 4-(carboxyamino)-benzoic acid, these descriptors have been calculated. The ionization energy was found to be 6.82 eV, and the electron affinity was 1.82 eV. actascientific.com This leads to a chemical hardness of 2.5 eV and an electrophilicity index of 3.73 eV. actascientific.com A high value of chemical hardness indicates high stability and low reactivity, while a high electrophilicity index points to a greater capacity to accept electrons.

| Reactivity Descriptor | Value for 4-(carboxyamino)-benzoic acid |

|---|---|

| Ionization Potential (I) | 6.82 eV |

| Electron Affinity (A) | 1.82 eV |

| Electronegativity (χ) | 4.32 eV |

| Chemical Hardness (η) | 2.5 eV |

| Chemical Softness (S) | 0.4 eV⁻¹ |

| Electrophilicity Index (ω) | 3.73 eV |

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics, such as in frequency conversion and optical switching. Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). A high hyperpolarizability value is indicative of a strong NLO response.

Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, tend to exhibit large NLO responses. In this compound, the benzoyl and benzoic acid moieties connected by a carbonyl bridge could facilitate charge transfer. DFT calculations are a common method to estimate these NLO properties. For instance, a computational study on 4-bromo-3-(methoxymethoxy)benzoic acid involved the estimation of its dipole moment, polarizability, and hyperpolarizability to investigate its NLO properties. banglajol.info The presence of electron-withdrawing (bromine, carbonyl) and electron-donating/conjugating (phenyl rings) groups in this compound suggests that it may possess notable NLO characteristics.

Optimized Geometries and Thermodynamic Properties from Computational Methods

Computational methods, particularly DFT, are widely used to determine the optimized molecular geometry of a compound in its ground state. This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. For example, in a study of 4-(carboxyamino)-benzoic acid, the optimized geometry was determined using the B3LYP/6-311G method, providing detailed information on its structural parameters. actascientific.com For instance, the C-N bond distances in the carboxyamino group were calculated to be 1.395 Å and 1.3898 Å. actascientific.com

In addition to optimized geometries, computational chemistry can also predict various thermodynamic properties, such as the enthalpy of formation, entropy, and heat capacity. These properties are crucial for understanding the stability and behavior of the compound under different temperature and pressure conditions. Studies on halobenzoic acids have demonstrated the use of computational chemistry to critically evaluate their thermodynamic properties. nist.gov Such calculations provide valuable data that can complement or, in some cases, clarify experimental findings. nist.govnist.gov

| Structural Parameter | Calculated Value for 4-(carboxyamino)-benzoic acid |

|---|---|

| C6-N5 Bond Length | 1.395 Å |

| C13-N5 Bond Length | 1.3898 Å |

| N5-H18 Bond Length | 1.0173 Å |

| O1-H19 Bond Length | 0.9809 Å |

| C12-O2 Bond Length | 1.2354 Å |

| C12-O1 Bond Length | 1.3614 Å |

| C6-N5-H18 Bond Angle | 115.9° |

| C13-N5-H18 Bond Angle | 115.7° |

Crystallographic Studies and Solid State Chemistry of 4 4 Bromobenzoyl Benzoic Acid and Its Derivatives

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is a powerful non-destructive technique that provides precise information about the atomic and molecular structure of a crystal. fzu.cz By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the arrangement of atoms, bond lengths, bond angles, and other key structural parameters.

Crystallographic data for a derivative, 4-bromobenzoic acid anhydride (B1165640) monohydrate, is presented in the table below. This data provides a snapshot of the unit cell dimensions and other crystallographic parameters obtained from SCXRD analysis. nih.gov

| Parameter | Value |

| Molecular Formula | C₁₄H₈Br₂O₃·H₂O |

| Molecular Weight | 402.04 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 12.6118 (3) |

| b (Å) | 28.2378 (7) |

| c (Å) | 3.8898 (1) |

| V (ų) | 1385.27 (6) |

| Z | 4 |

| Temperature (K) | 200 |

Table 1: Crystallographic data for 4-bromobenzoic acid anhydride monohydrate. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The stability of a crystal lattice is determined by a complex interplay of various intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, collectively dictate the packing of molecules in the solid state. mdpi.com

Hydrogen bonds are among the strongest and most directional intermolecular interactions, playing a pivotal role in the formation of predictable supramolecular structures. In carboxylic acids, the O-H…O hydrogen bond is a characteristic feature, often leading to the formation of centrosymmetric dimers with an R²₂(8) graph-set motif. nih.govnih.gov This motif is observed in the crystal structure of 4-(4-bromobenzenesulfonamido)benzoic acid, where carboxylic acid dimers are formed through O-H…O hydrogen bonds. nih.gov

In derivatives containing amide or sulfonamide groups, N-H…O hydrogen bonds also contribute significantly to the crystal packing. For example, in 4-(4-bromobenzenesulfonamido)benzoic acid, these dimers are further linked into rows by N-H…O interactions. nih.gov Similarly, in the bromide salt of 4-aminobenzoic acid, N-H…O and O-H…Br hydrogen bonds connect the ions into two-dimensional networks. nih.gov

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. Heavier halogens like bromine are more prone to forming these bonds. namiki-s.co.jp In the crystal structure of 4-(4-bromobenzenesulfonamido)benzoic acid, a close Br…Br contact of 3.5199 (9) Å is observed, indicating the presence of halogen bonding which further stabilizes the crystal structure. nih.gov These interactions can be significant in directing the assembly of molecules in the solid state.

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal. nih.govnih.gov This method maps the electron distribution of a molecule within the crystal, allowing for the identification and analysis of close contacts between neighboring molecules. The corresponding two-dimensional fingerprint plots provide a quantitative summary of the different types of intermolecular contacts.

For a related compound, methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate, Hirshfeld surface analysis revealed that the major contributions to the crystal packing are from H⋯H (27.1%), C⋯H/H⋯C (39.3%), O⋯H/H⋯O (15.4%), and Br⋯H/H⋯Br (10.6%) contacts. nih.gov This detailed breakdown helps in understanding the relative importance of different interactions in stabilizing the crystal structure.

Co-crystallization and Salt Formation Studies

Co-crystallization is a technique used to design new solid forms of a substance by combining it with another molecule (a coformer) in a stoichiometric ratio within a crystal lattice. nih.gov This can lead to materials with modified physicochemical properties. Benzoic acid and its derivatives are often used as coformers in the development of pharmaceutical co-crystals. mdpi.com

The formation of a co-crystal versus a salt is often predicted based on the difference in pKa values between the interacting components. However, this is not always straightforward, and the crystalline environment also plays a crucial role. veranova.comrsc.org Studies on co-crystals of 4-cyanopyridine (B195900) with 4-bromobenzoic acid have been conducted to explore the intermolecular interactions involved. researchgate.net Similarly, the co-crystallization of benzoic acid with sodium benzoate (B1203000) has been investigated, revealing the formation of co-crystals with different stoichiometric ratios. mdpi.com These studies are essential for understanding the principles of crystal engineering and for the rational design of new solid materials with desired properties.

Crystal Engineering Principles Applied to Benzoylbenzoic Acid Derivatives

Crystal engineering is the rational design of functional molecular solids by controlling the assembly of molecules through intermolecular interactions. For derivatives of benzoylbenzoic acid, such as 4-(4-bromobenzoyl)benzoic acid, this field leverages a hierarchy of non-covalent interactions to guide the formation of specific, predictable crystalline architectures. The key to this control lies in understanding the strength, directionality, and interplay of the various functional groups present in the molecule. The primary interactions governing the solid-state chemistry of these compounds are hydrogen bonding, halogen bonding, and π-π stacking.

The dominant feature of benzoylbenzoic acid derivatives is the carboxylic acid moiety, which is a powerful and reliable director of crystal packing through the formation of robust hydrogen bonds. The most common and predictable supramolecular synthon formed by carboxylic acids is the centrosymmetric dimer, created by two O—H···O hydrogen bonds. mdpi.comresearchgate.net This interaction is described using graph-set notation as an R²₂(8) ring motif and is one of the most reliable synthons in crystal engineering. mdpi.com The stability of this dimer often means that it can be considered a primary building block, which then arranges into a larger structure guided by weaker, secondary interactions.

| Synthon Type | Description | Graph-Set Notation | Typical Interacting Groups |

|---|---|---|---|

| Homosynthon | Carboxylic Acid Dimer | R²₂(8) | -COOH with -COOH |

| Heterosynthon | Acid-Amide | R²₂(8) | -COOH with -CONH- |

| Chain/Catemer | Carboxylic Acid Chain | C(4) | -COOH with -COOH (head-to-tail) |

| Secondary Linkage | Carbon-Hydrogen Bond to Oxygen | - | C-H with C=O or O-H |

The presence of a bromine atom on the phenyl ring of this compound introduces the possibility of halogen bonding as another significant directional force in its crystal packing. nih.govnih.gov A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (via a region of positive electrostatic potential known as a σ-hole) and interacts with a nucleophile, such as an oxygen or nitrogen atom. nih.gov This interaction is highly directional and can be used to engineer specific crystal structures.

In molecules containing both strong hydrogen-bonding groups and halogens, there is often a competition or cooperation between these interactions. semanticscholar.org Typically, the robust carboxylic acid dimer forms first, and the weaker but highly directional halogen bonds then guide the packing of these pre-formed dimers. The propensity of halogen atoms to form aggregates can also influence the final structure. researchgate.net This interplay allows for fine-tuning of the molecular assembly, where the hydrogen bonds establish a primary structure and the halogen bonds dictate the higher-order arrangement.

| Interaction | Typical Strength (kJ/mol) | Key Characteristics | Role in Crystal Packing |

|---|---|---|---|

| O-H···O Hydrogen Bond | 20-40 | Strong, Highly Directional | Forms primary synthons (e.g., R²₂(8) dimers) |

| C-Br···O Halogen Bond | 5-20 | Highly Directional | Directs packing of primary synthons, forms secondary networks |

| C-H···O Hydrogen Bond | 2-10 | Weaker, Less Directional | Stabilizes and links primary structures |

| π-π Stacking | 5-15 | Dependent on Geometry | Contributes to overall lattice energy and dense packing |

Applications in Advanced Chemical Synthesis and Material Science

Role as a Key Building Block in Multi-Step Organic Synthesis

4-(4-bromobenzoyl)benzoic acid serves as a crucial starting material in multi-step organic syntheses, where its two distinct functional groups can be selectively manipulated to build more complex molecular architectures. The carboxylic acid moiety provides a handle for reactions such as esterification, amidation, and the formation of acid chlorides. Simultaneously, the bromo-substituent on the second phenyl ring is a versatile functional group for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon bonds.

For instance, the synthesis of 1-(4-bromobenzoyl)-1,3-dicyclohexylurea has been reported, starting from 4-bromobenzoic acid, a related precursor. researchgate.net This type of reaction highlights the reactivity of the carboxyl group, which can be transformed into an acyl urea. Following this, the bromine atom serves as a reactive site for further modifications, such as Suzuki cross-coupling reactions with various aryl/heteroaryl boronic acids to create a library of 1-(4-arylbenzoyl)-1,3-dicyclohexylurea derivatives. researchgate.net This two-step functionalization underscores the utility of such brominated benzoic acids as key building blocks.

Furthermore, the general class of aminobenzoic acids is utilized in the synthesis of polyamides. researchgate.net While direct examples involving an amino-functionalized version of this compound are not prevalent in the literature, its structure suggests potential as a monomer in polycondensation reactions if appropriately modified. The synthesis of aromatic polyamides often involves the reaction of an aromatic diamine with an aromatic dicarboxylic acid. researchgate.net A modified this compound, containing an additional amine or carboxylic acid group, could theoretically be integrated into such polymer backbones.

Intermediacy in the Synthesis of Complex Organic Molecules

The structural framework of this compound makes it a valuable intermediate in the synthesis of more complex organic molecules. Its utility is demonstrated in pathways where the benzophenone (B1666685) core or the substituted benzoic acid moiety is a key structural element of the final target molecule.

One illustrative example from the broader class of related compounds is the use of 4-bromobenzoylbenzene as a reactant in the synthesis of 4-formylbenzoic acid. google.com This transformation indicates that the benzoyl portion of the molecule can be a precursor to other functional groups. The presence of the bromine atom on one of the rings provides a site for introducing further complexity either before or after the modification of the benzoyl group.

The synthesis of biologically active molecules also provides a context for the use of such intermediates. For example, in the solid-phase synthesis of benzimidazolinopiperazinones, a diverse library of compounds was created using various substituted benzoic acids for acylation, including those with halo-substituents. acs.org This highlights how a molecule like this compound could be employed to introduce a specific substituted aryl group onto a complex heterocyclic scaffold.

Contributions to the Development of Liquid Crystalline Materials

Benzoic acid derivatives are a well-established class of compounds used in the design of liquid crystalline materials. scilit.com The rigid core provided by the aromatic rings, combined with the potential for hydrogen bonding through the carboxylic acid group, are key features that promote the formation of mesophases. The bent or "banana" shape of molecules is also known to lead to unique liquid crystalline phases, and the kinked structure of this compound makes it an interesting candidate for such applications.

Research into hydrogen-bonded liquid crystals has demonstrated that mixtures of different benzoic acid derivatives can lead to the formation of stable nematic or smectic phases. rsc.org For instance, mixtures of 4-(octyloxy)benzoic acid with other 4-alkylbenzoic acids have been studied for their liquid crystalline properties. While specific studies on this compound in this context are not widely documented, its structural similarity to known mesogens suggests its potential contribution.

The table below showcases examples of benzoic acid derivatives that have been investigated for their liquid crystalline properties, illustrating the importance of this structural class in the field.

| Compound Class | Observed Properties | Reference |

| 4-(4-alkyloxyphenylazo) benzoic acids | Exhibit nematic or smectic liquid crystalline properties; potential for use in banana-shaped liquid crystals. | rsc.org |

| 4-biphenylyl 4”-n-alkoxybenzoates | Form smectic A mesophases. | scilit.com |

| Cyanophenylbenzoates | Used in nematic liquid crystal mixtures for display applications. | google.com |

Precursor for the Synthesis of Agrochemicals and Related Compounds

Substituted benzoic acids are important precursors in the synthesis of a wide range of agrochemicals, including herbicides and fungicides. The presence of a halogen, such as bromine, can enhance the biological activity of the final product.

While direct synthesis routes starting from this compound are not extensively detailed in publicly available research, the applications of closely related compounds are well-documented. For instance, 4-bromobenzoic acid is described as an intermediate for the synthesis of agrochemicals. google.com The design of modern fungicides often involves complex heterocyclic structures, and building blocks that can introduce specific substituted aryl groups are highly valuable. mdpi.comfrontiersin.orgnih.govmdpi.com

The general strategy in developing new agrochemicals often involves the synthesis of a library of related compounds to identify the most potent and selective agent. In this context, this compound could serve as a precursor to introduce the 4-bromobenzoylphenyl moiety into a target molecule, which could then be tested for its fungicidal or herbicidal activity.

Integration into Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. Carboxylic acids are one of the most common functional groups used in the organic linkers. The structure of this compound, with its single carboxylic acid group, makes it a potential monodentate or bridging ligand for the construction of coordination polymers and MOFs.

Numerous studies have demonstrated the use of various benzoic acid derivatives as linkers in MOFs. For example, p-hydroxybenzoic acid has been used to create 3D MOFs. rsc.orgnih.gov More complex, multi-functional benzoic acids like (Z)-4,4′-stilbene dicarboxylic acid have also been employed to create new framework topologies. dntb.gov.uaresearchgate.net These examples establish a strong precedent for the potential of this compound as a linker in the design of new MOFs with unique structural and functional properties.

| Linker Molecule | Resulting MOF/Coordination Polymer Characteristics | Reference |

| p-Hydroxybenzoic acid | Forms three-dimensional MOFs with Co(II) and Mn(II). | rsc.orgnih.gov |

| (Z)-4,4′-Stilbene dicarboxylic acid | Creates 2D and 3D frameworks with lanthanide metals, exhibiting a previously unknown network topology. | dntb.gov.uaresearchgate.net |

| 4,4′,4′′,4′′′-Methanetetrayltetrabenzoic acid | Used in combination with indium or bismuth to create new MOFs. | researchgate.net |

Design of Luminescent or Optoelectronic Materials

The benzophenone core within this compound is a known chromophore that can impart photoactive properties to materials. This makes the compound and its derivatives interesting candidates for the design of luminescent or optoelectronic materials.

The luminescence of MOFs, for instance, often originates from the organic linker. rsc.orgosti.govbohrium.comresearchgate.net By incorporating a chromophoric linker like this compound into a MOF, it is possible to create a material with tailored luminescent properties. The rigid structure of the MOF can enhance the emission intensity compared to the free linker in solution. osti.gov Such luminescent MOFs have potential applications in chemical sensing and as light-emitting devices. rsc.orgnih.gov

Furthermore, the integration of such molecules into polymers can lead to the development of electroluminescent materials for applications like organic light-emitting diodes (OLEDs). princeton.eduscispace.com The synthesis of conjugated polymers containing specific chromophores is a key area of research in optoelectronics. wiley-vch.de Derivatives of this compound could be designed to be polymerizable, allowing the benzophenone unit to be incorporated into a polymer backbone, thereby creating a new electroluminescent polymer.

Medicinal Chemistry Research Applications Focus on Compound Design and Mechanism

Design and Synthesis of Bioactive Derivatives of 4-(4-bromobenzoyl)benzoic Acid

The core structure of this compound provides a versatile template for chemical modification. Scientists have synthesized numerous derivatives by altering functional groups to enhance biological activity and explore different therapeutic applications. These synthetic strategies often involve reactions targeting the carboxylic acid group to create amides, esters, and other functional moieties.

Derivatives of this compound have shown promise as inhibitors of key metabolic enzymes. One area of focus has been the development of α-amylase and α-glucosidase inhibitors, which are important targets in the management of type 2 diabetes.

One study focused on the synthesis of 4-bromobenzohydrazide (B182510) derivatives, which were evaluated for their ability to inhibit α-amylase. researchgate.net These compounds were synthesized from 4-bromobenzoic acid through a three-step process. researchgate.net The resulting derivatives demonstrated significant inhibitory activity against α-amylase, with some compounds showing greater potency than the standard drug, Acarbose. researchgate.net

Similarly, novel 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netallsubjectjournal.comthiazin-2-yl)-N-arylacetamides have been synthesized and screened for their α-glucosidase inhibition activity. nih.gov Several of these derivatives emerged as potent inhibitors of the α-glucosidase enzyme, exhibiting lower IC50 values than acarbose. nih.gov For instance, compounds 12a , 12d , and 12g showed IC50 values of 18.25 µM, 20.76 µM, and 24.24 µM, respectively, compared to acarbose's IC50 of 58.8 µM. nih.gov

| Compound | IC50 (µM) |

|---|---|

| 11c | 30.65 |

| 12a | 18.25 |

| 12d | 20.76 |

| 12e | 35.14 |

| 12g | 24.24 |

| Acarbose (Standard) | 58.8 |

The versatility of the this compound scaffold extends to the development of agents with anti-inflammatory, analgesic, and antifungal properties. N-acylurea derivatives, in particular, have been a focus of this research.

The synthesis of N-acylurea derivatives can be achieved through the reaction of carboxylic acids with N,N'-dialkyl carbodiimides. ias.ac.in For example, N-(4-Bromobenzoyl)-N,N'-diisopropylurea and N-(4-Bromobenzoyl)-N,N′-dicyclohexylurea have been synthesized from p-bromobenzoic acid. ias.ac.innih.gov N-acylhydrazones (NAH) are another class of derivatives that have shown potential as analgesic and anti-inflammatory agents. nih.gov

Furthermore, research into benzoic acid derivatives has revealed their potential as antifungal agents. nih.govresearchgate.net Studies have involved screening benzoic acid-derived compounds against various fungal strains, such as Cochliobolus lunatus, Aspergillus niger, and Pleurotus ostreatus. nih.gov These investigations aim to identify structural features that confer antifungal activity, which can guide the development of new antifungal drugs. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design. SAR studies on derivatives of this compound have provided valuable insights into the chemical features that govern their therapeutic effects.

For the α-glucosidase inhibitors derived from the 4-bromobenzoyl scaffold, a strong correlation was found between the computationally predicted binding affinities and the experimentally observed inhibitory activities. nih.gov This agreement between in silico and in vitro results validates the computational models and provides a basis for designing more potent inhibitors. nih.gov

More broadly, SAR studies on benzoic acid derivatives as α-amylase inhibitors have highlighted the importance of substituent placement on the benzene (B151609) ring. nih.gov For instance, the presence of a hydroxyl group at the 2-position of the benzene ring was found to have a strong positive effect on inhibitory activity. nih.gov Conversely, methoxylation at the 2-position or hydroxylation at the 5-position had a negative impact on activity. nih.gov These findings underscore how minor structural modifications can significantly alter biological function.

| Structural Feature | Effect on α-Amylase Inhibitory Activity |

|---|---|

| Hydroxyl group at 2-position | Strongly Positive |

| Methoxylation at 2-position | Negative |

| Hydroxylation at 5-position | Negative |

Computational Approaches in Medicinal Chemistry Design

Computational methods are indispensable tools in modern drug discovery, allowing for the rapid screening of virtual compound libraries and providing detailed insights into drug-receptor interactions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the binding mechanisms of potential drugs with their protein targets.

In the study of α-glucosidase inhibitors based on the 4-bromobenzoyl structure, molecular docking revealed key binding interactions with specific amino acid residues in the enzyme's active site. nih.gov The most potent inhibitors formed strong interactions with residues such as Asp203, Asp542, Asp327, His600, and Arg526. nih.gov These interactions, which include hydrogen bonds and hydrophobic contacts, are crucial for the stabilization of the enzyme-inhibitor complex and are believed to be the basis of their inhibitory activity. nih.gov

Similarly, in silico docking studies have been employed to investigate benzoic acid derivatives as potential antifungal agents by modeling their interactions with enzymes like CYP53. nih.gov These computational analyses help to identify promising candidates for synthesis and further biological evaluation. allsubjectjournal.comnih.gov

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. QSAR models can be used to predict the activity of new, unsynthesized compounds.

QSAR studies on a series of benzoylaminobenzoic acid derivatives as inhibitors of the bacterial enzyme FabH have revealed that inhibitory activity is influenced by several physicochemical properties. nih.gov The models indicated that an increase in hydrophobicity, molar refractivity, and aromaticity correlates with increased inhibitory activity. nih.gov The presence of a hydroxyl group was also found to be beneficial for activity, while the presence of heteroatoms like nitrogen, oxygen, or sulfur at a specific position was detrimental. nih.gov Such models provide a quantitative framework for understanding SAR and for prioritizing the synthesis of new derivatives with potentially improved potency.

Investigations into Mechanisms of Action at a Molecular Level

While direct molecular-level investigations specifically targeting this compound are not extensively documented in publicly available research, the mechanism of action can be inferred by examining studies on structurally similar compounds, including various brominated benzophenone (B1666685) and benzoic acid derivatives. These studies, often employing techniques like enzyme inhibition assays and in silico molecular docking, provide valuable insights into the potential molecular interactions and biological targets of this compound.

The benzophenone scaffold is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects. The presence of a bromine atom and a benzoic acid moiety on this scaffold, as in this compound, is expected to significantly influence its pharmacokinetic profile and its interactions with biological macromolecules.

Research into related compounds suggests that the mechanism of action for this compound could involve the inhibition of specific enzymes through competitive or non-competitive binding. The interactions at the molecular level are likely governed by a combination of hydrogen bonding, hydrophobic interactions, and halogen bonding, with the bromophenyl and benzoylbenzoic acid moieties playing key roles in target recognition and binding affinity.

Enzyme Inhibition Studies of Related Compounds

Studies on analogous compounds have demonstrated significant inhibitory activity against various enzymes. For instance, a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, which share the 4-bromophenyl group, have been evaluated for their inhibitory potential against acetylcholinesterase (AChE) and α-glucosidase. juniperpublishers.com These enzymes are relevant targets in the management of Alzheimer's disease and diabetes, respectively.

The inhibitory activities of these related sulfonamide derivatives are presented in the table below. The data indicate that the nature of the substituent on the sulfonamide nitrogen plays a crucial role in the inhibitory potency. For example, compounds with specific alkyl and substituted benzyl (B1604629) groups show enhanced inhibition of AChE and α-glucosidase. juniperpublishers.com

| Compound | Substituent | AChE IC50 (µM) | α-Glucosidase IC50 (µM) |

|---|---|---|---|

| 5c | n-Propyl | - | 123.42 ± 0.19 |

| 5d | n-Butyl | - | 124.35 ± 0.15 |

| 5g | n-Heptyl | 92.13 ± 0.15 | - |

| 5h | n-Octyl | 98.72 ± 0.12 | 57.38 ± 0.19 |

| 5j | Benzyl | 92.52 ± 0.16 | 123.36 ± 0.19 |

| 5l | o-Chlorobenzyl | 52.63 ± 0.14 | 124.74 ± 0.18 |

| 5n | p-Chlorobenzyl | 82.75 ± 0.16 | - |

Furthermore, research on other benzophenone derivatives has revealed inhibitory activity against a range of other enzymes. For example, certain fluorinated benzophenones have been shown to inhibit β-secretase (BACE-1), a key enzyme in the pathogenesis of Alzheimer's disease, with IC50 values in the low micromolar range. nih.gov Other benzophenone analogs have demonstrated potent inhibition of p38α MAP kinase, an important target in inflammatory diseases, with IC50 values as low as 0.027 µM. nih.gov Additionally, some benzophenone derivatives have shown inhibitory effects against cyclooxygenase (COX) enzymes, which are involved in inflammation and pain. scielo.br